![molecular formula C11H17NO2S B5302691 N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)
N-[1-(2-methylphenyl)propyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methylphenyl)propyl]methanesulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). It was first synthesized in 1991 by scientists at Sankyo Co. Ltd. in Japan. Since then, NS-398 has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
N-[1-(2-methylphenyl)propyl]methanesulfonamide selectively inhibits COX-2, while sparing COX-1. COX-1 is an enzyme that is involved in the production of prostaglandins that are important for normal physiological processes such as maintaining the integrity of the gastrointestinal tract. By selectively inhibiting COX-2, N-[1-(2-methylphenyl)propyl]methanesulfonamide can reduce inflammation and pain without causing unwanted side effects.
Biochemical and Physiological Effects:
N-[1-(2-methylphenyl)propyl]methanesulfonamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In addition, N-[1-(2-methylphenyl)propyl]methanesulfonamide has been shown to have neuroprotective effects in models of stroke and traumatic brain injury. These effects are thought to be mediated by the inhibition of COX-2 and the subsequent reduction in prostaglandin production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(2-methylphenyl)propyl]methanesulfonamide is its selectivity for COX-2. This allows researchers to investigate the role of COX-2 in various biological processes without interfering with the normal physiological functions of COX-1. However, one limitation of N-[1-(2-methylphenyl)propyl]methanesulfonamide is that it is not a clinically approved drug and therefore cannot be used in human studies.
Zukünftige Richtungen
There are many potential future directions for research involving N-[1-(2-methylphenyl)propyl]methanesulfonamide. One area of interest is the role of COX-2 in cancer. COX-2 has been shown to be overexpressed in many types of cancer, and there is evidence to suggest that inhibiting COX-2 may have anti-tumor effects. Another area of interest is the role of COX-2 in neurodegenerative diseases such as Alzheimer's disease. Finally, there is also potential for the development of new COX-2 inhibitors based on the structure of N-[1-(2-methylphenyl)propyl]methanesulfonamide.
Synthesemethoden
N-[1-(2-methylphenyl)propyl]methanesulfonamide can be synthesized by reacting 2-methylphenylpropylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-methylphenyl)propyl]methanesulfonamide is commonly used in scientific research as a tool to study the role of COX-2 in various biological processes. COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, N-[1-(2-methylphenyl)propyl]methanesulfonamide can be used to investigate the role of prostaglandins in various disease states.
Eigenschaften
IUPAC Name |
N-[1-(2-methylphenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-11(12-15(3,13)14)10-8-6-5-7-9(10)2/h5-8,11-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPWEFZELHKAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylphenyl)propyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

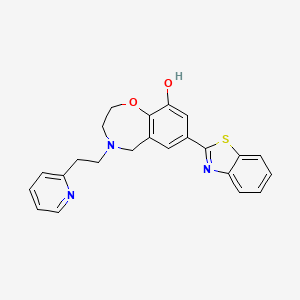
![4-{3-(4-chlorobenzoyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B5302617.png)
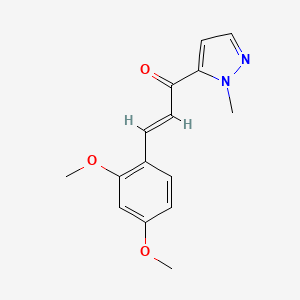
![N-[4-(allyloxy)phenyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B5302625.png)
![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B5302632.png)
![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)
![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)
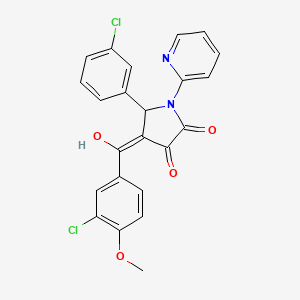
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)
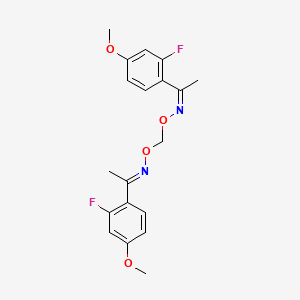
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
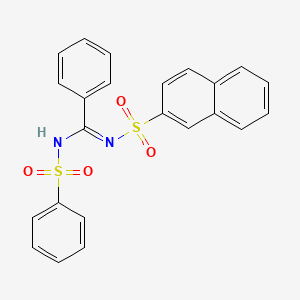
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)